Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate
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Overview
Description
“Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” is a synthetic compound used in various scientific experiments. It is a derivative of isoindolinone, a heterocyclic compound that is found in a variety of natural products and synthetic biologically active compounds .
Synthesis Analysis
The synthesis of isoindolinones, including “this compound”, has been explored in various studies . One method involves the Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . This reaction provides a convenient access to 3,3-disubstituted isoindolinones .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed in several studies . The isoindolinone core is composed of a γ-lactam fused with the benzene ring and can be either unsubstituted, or mono- or di-substituted in 3-position .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular formula is C18H14N2O5 and its molecular weight is 338.319. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume have been reported .Scientific Research Applications
Crystal Engineering and Phase Transition
Methyl 2-(carbazol-9-yl)benzoate, a related compound, exhibits unique crystallization behavior with eight molecules in the crystallographic asymmetric unit. Under high pressure, it undergoes a phase transition to a structure with fewer molecules per unit, highlighting the impact of pressure on crystal engineering and molecular conformation within high-Z′ structures (Johnstone et al., 2010).
Liquid Crystal and Mesophase Characterization
Research into isoindoline-1,3-dione-based mesogenic Schiff bases, which are structurally similar, has led to the discovery of compounds exhibiting liquid crystalline behavior. This work aids in understanding the influence of molecular structure on mesophase properties and thermal behavior, contributing to the development of new materials with specific liquid crystalline phases (Dubey et al., 2018).
Photopolymerization Applications
The exploration of new alkoxyamine compounds, such as methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, for use as photoiniters in photopolymerization reveals the potential of incorporating specific functional groups to modulate photophysical and photochemical properties for polymerization processes. This area of research opens up new possibilities for the controlled synthesis of polymers with desirable properties through light-induced reactions (Guillaneuf et al., 2010).
Future Directions
The future directions for the study of “Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Additionally, more studies are needed to fully understand its physical and chemical properties, as well as its safety and hazards .
Mechanism of Action
Target of Action
Methyl 4-((2-methyl-1,3-dioxoisoindolin-4-yl)carbamoyl)benzoate is a synthetic compound that has been found to bind with high affinity to multiple receptors . The primary targets of this compound are yet to be fully identified due to the complexity of its structure and the broad spectrum of its biological activities .
Mode of Action
The interaction of this compound with its targets results in a variety of biological responses. The compound’s mode of action is believed to be related to its ability to bind to these targets and induce changes in their function . .
Biochemical Pathways
This compound is known to affect several biochemical pathways. Its broad-spectrum biological activities suggest that it may interact with multiple pathways, leading to diverse downstream effects
Pharmacokinetics
These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its broad-spectrum biological activities . These effects are likely to be the result of the compound’s interactions with its various targets and its impact on multiple biochemical pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions under which the compound is administered, as well as the presence of other compounds that may interact with this compound .
Properties
IUPAC Name |
methyl 4-[(2-methyl-1,3-dioxoisoindol-4-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-20-16(22)12-4-3-5-13(14(12)17(20)23)19-15(21)10-6-8-11(9-7-10)18(24)25-2/h3-9H,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRIKXAFGTZSOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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